1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound features a unique structure that includes an ethanesulfonyl group, a trifluoromethyl-substituted phenyl group, and a dihydroimidazole ring
Preparation Methods
The synthesis of 1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the ethanesulfonyl and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethanesulfonyl group: This step may involve the reaction of the dihydroimidazole intermediate with ethanesulfonyl chloride in the presence of a base.
Attachment of the trifluoromethyl-substituted phenyl group: This can be accomplished through nucleophilic substitution reactions using suitable trifluoromethylated phenyl precursors.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the sulfonyl or imidazole groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: It may be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of agrochemicals and materials science, where the trifluoromethyl group imparts desirable properties such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the ethanesulfonyl group may contribute to its overall stability and solubility.
Comparison with Similar Compounds
1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(Ethanesulfonyl)-2-(phenylmethyl)sulfanyl-4,5-dihydro-1H-imidazole: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-(Methanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole: Contains a methanesulfonyl group instead of an ethanesulfonyl group, potentially affecting its stability and reactivity.
1-(Ethanesulfonyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole: Features a methyl-substituted phenyl group instead of a trifluoromethyl group, which may influence its binding affinity and selectivity.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2S2/c1-2-22(19,20)18-8-7-17-12(18)21-9-10-3-5-11(6-4-10)13(14,15)16/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURKUIGDBXRNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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